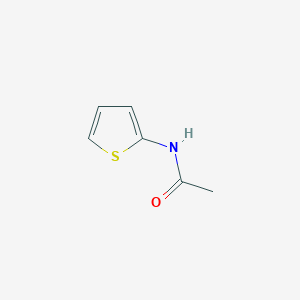

2-(Acetamido)thiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSATURPVOMZWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156606 | |

| Record name | N-2-Thienylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-81-1 | |

| Record name | N-2-Thienylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetamido)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013053811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Thienylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-thienylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ACETAMIDO)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BU665L2ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-(Acetamido)thiophene: Properties, Synthesis, and Applications

Abstract

2-(Acetamido)thiophene, also known as N-(thiophen-2-yl)acetamide, is a pivotal heterocyclic building block in the landscape of modern chemical research, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the fusion of an electron-rich thiophene ring with an acetamido group, make it a versatile scaffold for the synthesis of a wide range of functional molecules. This guide provides an in-depth analysis of its core chemical properties, validated synthetic protocols, characteristic reactivity, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged pharmacophore in drug discovery, renowned for its ability to act as a bioisostere for the benzene ring while possessing distinct electronic properties that can enhance biological activity and modulate pharmacokinetic profiles.[1] Thiophene derivatives are integral to numerous commercially available drugs with applications ranging from anti-inflammatory to anticancer agents.[2][3] this compound serves as a crucial starting material and intermediate, leveraging the inherent reactivity of the thiophene core, which is modulated by the N-acetyl substituent. This guide aims to be a comprehensive resource, elucidating the fundamental chemistry of this compound to empower its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound consists of a five-membered thiophene ring substituted at the 2-position with an acetamido group (-NHC(O)CH₃). The nitrogen atom's lone pair of electrons can be delocalized into the aromatic thiophene ring, influencing its reactivity.

The key physicochemical properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-thiophen-2-ylacetamide | [4] |

| CAS Number | 13053-81-1 | [4][5] |

| Molecular Formula | C₆H₇NOS | [4][5] |

| Molecular Weight | 141.19 g/mol | [4][5] |

| Appearance | Solid (typically off-white to beige crystals) | |

| Melting Point | 159-161 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water. | |

| pKa | ~17 (amide N-H) |

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of this compound is paramount. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in CDCl₃ or DMSO-d₆), one would expect to see a singlet for the methyl (CH₃) protons around δ 2.1 ppm, a singlet for the amide (NH) proton (variable, often broad, δ 9-10 ppm), and three distinct signals for the thiophene ring protons between δ 6.8 and 7.4 ppm, showing characteristic coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the methyl carbon (~23 ppm), signals for the four thiophene carbons (typically δ 115-140 ppm), and a downfield signal for the carbonyl carbon (~168 ppm).[6]

-

IR (Infrared) Spectroscopy: Key vibrational bands include a sharp N-H stretch around 3300-3400 cm⁻¹, a strong C=O (amide I) stretch near 1670 cm⁻¹, and C-S stretching vibrations characteristic of the thiophene ring.[7]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 141, corresponding to the molecular weight.

Synthesis of this compound: A Validated Protocol

The most direct and common method for preparing this compound is the N-acylation of 2-aminothiophene. This reaction is a classic example of nucleophilic acyl substitution.

Rationale and Mechanism

2-Aminothiophene, the starting material, possesses a nucleophilic amino group that readily attacks an electrophilic acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base (e.g., triethylamine or pyridine) is often employed to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion. The thiophene ring itself is generally stable under these conditions.

Synthetic Workflow Diagram

The overall process from starting materials to the purified final product can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophene (10.0 g, 0.1 mol) in 100 mL of tetrahydrofuran (THF).

-

Reagent Addition: To this solution, add triethylamine (12.1 g, 16.7 mL, 0.12 mol) followed by the dropwise addition of acetic anhydride (11.2 g, 10.4 mL, 0.11 mol) over 15 minutes while maintaining the temperature below 30°C with an ice bath.

-

Scientist's Note: The dropwise addition of acetic anhydride is crucial to control the exothermic reaction. Triethylamine is a convenient base that is easily removed during workup.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into 300 mL of cold water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the crude product on the filter with copious amounts of cold water (3 x 50 mL) to remove any triethylamine salts and residual acetic acid.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 50°C to a constant weight. The typical yield is 85-95%.

-

Validation: Confirm the product's identity and purity by measuring its melting point and acquiring NMR and IR spectra, comparing them against reference data.

Chemical Reactivity: The Director Effect in Action

The chemistry of this compound is dominated by electrophilic aromatic substitution (EAS).[8] The thiophene ring is inherently electron-rich and more reactive than benzene.[9] The acetamido group is a powerful activating group and directs incoming electrophiles primarily to the C5 position (para to the substituent).

Regioselectivity in Electrophilic Aromatic Substitution

The acetamido group (-NHCOCH₃) activates the thiophene ring towards electrophilic attack. Through resonance, it increases the electron density at the C3 and C5 positions. Due to steric hindrance from the adjacent substituent at C2, the electrophilic attack overwhelmingly favors the C5 position. This makes this compound an excellent substrate for regioselective synthesis.

Reactivity Map

Caption: Regioselectivity of electrophilic substitution on this compound.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold, for which this compound is a protected and functionalized analogue, is a cornerstone in medicinal chemistry.[10] Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][11]

-

Scaffold for Bioactive Molecules: The ability to selectively functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR). By introducing different groups at this position, chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

-

Anti-inflammatory Agents: Many thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The this compound core can be incorporated into novel structures targeting enzymes like cyclooxygenase (COX).

-

Anticancer Drug Candidates: The thiophene moiety is present in several kinase inhibitors and other anticancer agents.[1] For example, derivatives of N-phenylacetamide have been investigated for their antiproliferative activities against various cancer cell lines.[12] The this compound structure provides a robust platform for designing new compounds that interfere with cancer cell signaling pathways.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its straightforward synthesis, well-defined reactivity, and proven relevance as a pharmacophore make it an invaluable tool for researchers. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H7NOS | CID 83087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13053-81-1 | N-(Thiophen-2-yl)acetamide - Moldb [moldb.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 10. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-thiophen-2-ylacetamide

This technical guide provides a comprehensive overview of the core physical properties of N-thiophen-2-ylacetamide, a heterocyclic amide of interest to researchers in medicinal chemistry and materials science. This document is designed for an audience of researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific context and experimental methodologies.

Introduction: The Significance of N-thiophen-2-ylacetamide

N-thiophen-2-ylacetamide belongs to a class of thiophene-containing amides that are scaffolds of significant interest in the development of novel therapeutic agents and functional organic materials. The thiophene ring, a sulfur-containing heterocycle, imparts unique electronic and conformational properties to molecules. The amide linkage is a fundamental functional group in biological systems and pharmaceuticals, contributing to molecular stability and hydrogen bonding interactions. A thorough understanding of the physical properties of N-thiophen-2-ylacetamide is paramount for its application, influencing everything from its synthesis and purification to its bioavailability and material performance.

While comprehensive experimental data for N-thiophen-2-ylacetamide is not extensively available in the public domain, this guide will leverage data from closely related, well-characterized analogs, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, to provide a robust framework for understanding its physical characteristics. The principles and experimental protocols discussed are directly applicable to the characterization of N-thiophen-2-ylacetamide.

I. Fundamental Physicochemical Properties

A summary of the basic physicochemical properties for N-thiophen-2-ylacetamide is presented below. These values are foundational for handling, formulation, and theoretical modeling of the compound.

| Property | Value | Source |

| Molecular Formula | C6H7NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1][2] |

| CAS Number | 13053-81-1 | [1][2] |

II. Thermal Properties

A. Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the melting point was determined to be in the range of 163–166 °C.[3][4]

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a standard procedure in synthetic chemistry, providing a quick and reliable assessment of purity.

Figure 1: Workflow for Melting Point Determination.

The narrow melting point range of the analog suggests a high degree of purity. A broad melting range for a synthesized batch of N-thiophen-2-ylacetamide would indicate the presence of impurities.

III. Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and bonding within N-thiophen-2-ylacetamide.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a molecule containing an amide and a thiophene ring is expected to show characteristic absorption bands. For the related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the following significant bands were observed[3]:

-

N-H Stretching: A band around 3262 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.

-

C=O Stretching (Amide I): A strong absorption at 1688 cm⁻¹ corresponds to the carbonyl stretching vibration.

-

C-N Stretching and N-H Bending (Amide II): A band around 1433 cm⁻¹ is attributed to the coupling of C-N stretching and N-H bending vibrations.

These characteristic peaks would be expected at similar wavenumbers in the IR spectrum of N-thiophen-2-ylacetamide.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for obtaining high-quality spectra of solid samples.

Figure 2: Workflow for ATR-FT-IR Spectroscopy.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, recorded in CDCl₃, the following key signals were observed[3][4][5]:

-

Amide Proton (N-H): A singlet at 9.32 ppm.

-

Methylene Protons (-CH₂-): A singlet at 4.10 ppm.

-

Thiophene Ring Protons: Multiplets and doublets in the region of 6.89-7.33 ppm.

For N-thiophen-2-ylacetamide, one would expect to see signals for the acetyl methyl group protons, the amide proton, and the protons of the thiophene ring in characteristic regions of the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed[3][4][5]:

-

Amide Carbonyl Carbon: A signal at 167.16 ppm.

-

Methylene Carbon (-CH₂-): A signal at 36.82 ppm.

-

Thiophene Ring Carbons: Signals in the aromatic region.

For N-thiophen-2-ylacetamide, characteristic signals for the acetyl methyl carbon, the amide carbonyl carbon, and the four carbons of the thiophene ring would be expected.

Experimental Protocol: NMR Spectroscopy

Figure 3: Workflow for NMR Spectroscopy.

IV. Crystalline Structure and Morphology

A. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the crystal structure was determined to be monoclinic with the space group P2₁/c.[4] The analysis also revealed that the crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds.[3][4]

A similar analysis of N-thiophen-2-ylacetamide would provide precise bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding its solid-state properties and for computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

Figure 4: Workflow for Single-Crystal X-ray Diffraction.

V. Solubility

The solubility of a compound is a critical parameter in drug development, affecting its absorption and bioavailability. For a related compound, 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, it was found to be slightly soluble at pH 2.8 and soluble in ethanol.[6] The solubility of N-thiophen-2-ylacetamide in various solvents would need to be determined experimentally.

Experimental Protocol: Thermodynamic Solubility Measurement

Figure 5: Workflow for Thermodynamic Solubility Measurement.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of N-thiophen-2-ylacetamide, drawing upon experimental data from closely related analogs to establish a comprehensive understanding. The methodologies and expected outcomes for the determination of its melting point, spectroscopic characteristics, crystalline structure, and solubility have been presented. This information serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this and related thiophene-containing compounds. The provided protocols and workflows offer a practical framework for the experimental investigation of N-thiophen-2-ylacetamide, ensuring scientific rigor and reproducibility.

References

- 1. N-(THIOPHEN-2-YL)ACETAMIDE | CAS 13053-81-1 [matrix-fine-chemicals.com]

- 2. 13053-81-1 | N-(Thiophen-2-yl)acetamide - Moldb [moldb.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Historical and Synthetic Guide for the Modern Medicinal Chemist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for substituted thiophenes. It details key experimental protocols, presents quantitative data for comparative analysis, and illustrates significant synthetic and biological pathways. Thiophene, a sulfur-containing aromatic heterocycle, has been a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and its role as a bioisostere for the phenyl group have cemented its status as a privileged pharmacophore in drug discovery.[4][5] This guide serves as an in-depth resource for professionals engaged in the research and development of novel therapeutics based on the versatile thiophene scaffold.

The Serendipitous Discovery of a Benzene Analogue

The story of thiophene begins not with a targeted search, but with a puzzle in the mid-19th-century chemistry of benzene. For a long time, it was believed that the reaction of isatin with sulfuric acid and crude benzene, which produced a vibrant blue dye called indophenin, was a characteristic reaction of benzene itself.[4][6] However, in 1882, the German chemist Victor Meyer made a pivotal observation: when he used pure benzene, obtained from the decarboxylation of benzoic acid, the color-forming reaction failed.[7][8]

This led him to deduce that an impurity in the coal tar-derived benzene was responsible for the blue dye. Meyer successfully isolated this sulfur-containing contaminant and named it "thiophene," from the Greek words theion (sulfur) and phaino (to shine or appear), a nod to its benzene-like properties.[2][4][6][9] This discovery unveiled a new class of heterocyclic compounds that closely mimicked benzene in physical properties, such as boiling point, yet possessed distinct chemical reactivity.[10][11]

Early Insights into Structure and Aromaticity

Following its discovery, Meyer rapidly advanced the understanding of thiophene chemistry, demonstrating its aromatic nature through extensive substitution reactions analogous to those of benzene.[6][9] Thiophene is a planar, five-membered ring that adheres to Hückel's rule for aromaticity, with a 6 π-electron system comprised of four electrons from the carbon double bonds and a lone pair from the sulfur atom.[12]

Theoretical calculations and experimental data suggest that thiophene's degree of aromaticity is less than that of benzene but greater than that of its fellow five-membered heterocycles, furan and pyrrole.[12][13] The lower electronegativity of sulfur compared to oxygen allows for more effective delocalization of its lone pair into the π-system, contributing to its stability.[12] This inherent aromatic stability makes the thiophene ring resistant to oxidation and alkylation at the sulfur atom, unlike conventional sulfides.[6]

Foundational Syntheses of the Thiophene Ring

The ability to construct the thiophene ring with specific substitution patterns is fundamental to its application in drug development. Over the decades, several named reactions have become the classical cornerstones for synthesizing substituted thiophenes.

The Paal-Knorr Thiophene Synthesis (1884)

Reported shortly after thiophene's discovery, the Paal-Knorr synthesis is a robust method for creating substituted thiophenes from 1,4-dicarbonyl compounds.[14] The reaction involves a condensation and cyclization reaction driven by a sulfurizing agent, which also acts as a dehydrating agent.[15][16]

-

Causality of Reagent Choice: The most common sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[2][15][17] These reagents are effective because they can convert the carbonyl oxygens into thiocarbonyls, which are more nucleophilic and facilitate the subsequent cyclization. The reaction mechanism is believed to proceed through the formation of a thioketone intermediate rather than the sulfurization of a furan byproduct, a hypothesis confirmed by mechanistic studies.[2][14]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonylacetone (1,4-dicarbonyl compound, 1 equivalent) with a suitable solvent like toluene or xylene.

-

Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀, 0.5 equivalents) portion-wise to the stirred solution. Caution: The reaction is exothermic and generates toxic hydrogen sulfide (H₂S) gas. Conduct in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (typically 110-140°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and slowly pour it over ice water or a saturated sodium bicarbonate solution to quench the excess P₄S₁₀.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,5-dimethylthiophene.

The Gewald Aminothiophene Synthesis (1961)

The Gewald reaction is a powerful multi-component condensation that provides direct access to highly functionalized 2-aminothiophenes.[18][19] This one-pot synthesis involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[18][20]

-

Mechanism and Versatility: The reaction proceeds via an initial Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile.[20][21] A base then facilitates the addition of sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminothiophene.[20][21] The versatility of the Gewald reaction lies in the wide variety of commercially available starting materials, enabling the creation of diverse libraries of substituted aminothiophenes, which are crucial intermediates in drug synthesis.[19][20]

-

Reactant Mixture: In a flask, combine cyclohexanone (ketone, 1 eq.), ethyl cyanoacetate (α-cyanoester, 1 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a morpholine or piperidine (organic base, ~0.2 eq.).

-

Reaction Conditions: Stir the mixture at a moderate temperature (e.g., 50°C) for 1-3 hours. The reaction progress can be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum.

The Hinsberg Thiophene Synthesis (1910)

The Hinsberg synthesis is a method for producing thiophene carboxylic acids and their derivatives. It involves the condensation of an α-diketone with a dialkyl thiodiacetate in the presence of a strong base.[22][23]

-

Mechanism Insight: The reaction is mechanistically related to the Stobbe condensation.[23][24] The base promotes the formation of a carbanion from the thiodiacetate, which then attacks one of the carbonyls of the α-diketone. A subsequent intramolecular condensation (lactonization) followed by elimination and rearrangement leads to the formation of the thiophene ring.[24][25] This method is particularly useful for synthesizing 3,4-disubstituted thiophenes.[24]

Evolution of Synthetic Strategies

While classical methods remain valuable, modern organic synthesis has introduced more efficient and regioselective approaches to substituted thiophenes.[26] These newer methods often rely on metal-catalyzed cross-coupling and cyclization reactions, offering greater control over the final substitution pattern.[4][26]

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Heck couplings are now routinely used to functionalize pre-formed halothiophenes, allowing for the precise installation of aryl, alkyl, and vinyl substituents.

-

Cyclization of Functionalized Alkynes: Innovative approaches have been developed that involve the heterocyclization of functionalized alkynes containing a sulfur atom.[26] These methods can be highly atom-economical and provide regiosepecific access to complex thiophene structures in a single step.[26]

The Thiophene Moiety in Drug Development

The thiophene ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4][5] Its significance stems largely from its role as a bioisostere of the benzene ring.[27][28]

-

Bioisosterism: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[29] The thiophene ring can often replace a benzene ring in a drug molecule without loss of activity, a strategy known as bioisosteric replacement.[6][27][28] This substitution can favorably alter the drug's metabolic profile, solubility, and target-binding interactions.[12][27] The sulfur atom can participate in hydrogen bonding, offering an additional interaction point with biological targets that is not available with a benzene ring.[4]

Case Studies: FDA-Approved Thiophene-Containing Drugs

The successful application of the thiophene scaffold is evident in the numerous FDA-approved drugs across various therapeutic areas.[4] As of recent analyses, over two dozen drugs containing a thiophene nucleus have received approval.[4]

| Drug Name | Therapeutic Class | Significance of Thiophene Ring |

| Clopidogrel (Plavix) | Antiplatelet | The thiophene ring is essential for its metabolic activation into the active thiol metabolite that inhibits the P2Y₁₂ receptor. |

| Olanzapine (Zyprexa) | Antipsychotic | A thienobenzodiazepine, where the thiophene is fused to a diazepine ring. This structure is crucial for its binding affinity to dopamine and serotonin receptors. |

| Duloxetine (Cymbalta) | Antidepressant (SNRI) | The naphthyl group is attached via a thiophene linker, which positions the functional groups correctly for binding to serotonin and norepinephrine transporters. |

| Raltitrexed (Tomudex) | Anticancer | A quinazoline antifolate analogue where a thiophene ring serves as a key part of the side chain that mimics folic acid, leading to the inhibition of thymidylate synthase.[4] |

| Tiotropium (Spiriva) | Anticholinergic (COPD) | Contains two thiophene rings attached to a quaternary ammonium core, contributing to its high-affinity binding to muscarinic receptors. |

Conclusion and Future Outlook

From its unexpected discovery in coal tar to its current status as a cornerstone of medicinal chemistry, the journey of thiophene is a testament to the value of fundamental research and chemical innovation.[1][6] The development of a rich portfolio of synthetic methods—from classical condensations like Paal-Knorr and Gewald to modern catalytic approaches—has given chemists precise control over the structure of substituted thiophenes.[3] This control has been leveraged to design highly effective drugs that exploit the unique bioisosteric and electronic properties of the thiophene ring.[30][31] As drug discovery continues to tackle increasingly complex biological targets, the versatile and privileged thiophene scaffold is certain to remain an indispensable tool for the medicinal chemist.

Visualizations

Timeline of Key Discoveries

Caption: A timeline illustrating key milestones in the history of thiophene chemistry.

Core Synthetic Approaches

Caption: Foundational synthetic pathways from acyclic precursors to substituted thiophenes.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 8. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.com [encyclopedia.com]

- 10. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 11. cognizancejournal.com [cognizancejournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 17. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Gewald reaction - Wikipedia [en.wikipedia.org]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. elearning.uniroma1.it [elearning.uniroma1.it]

- 30. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 31. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Acetamido Thiophenes: A Technical Guide for Drug Discovery Professionals

Abstract

The acetamido thiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological pathways implicated in human diseases. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of acetamido thiophene derivatives. We delve into their potential as potent agents in oncology, neurodegenerative disorders, and inflammatory conditions. The guide will elucidate the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising compounds. By synthesizing current research and offering practical insights, this document aims to empower researchers, scientists, and drug development professionals in their quest to translate the potential of acetamido thiophenes into novel therapeutics.

Introduction: The Acetamido Thiophene Scaffold - A Versatile Pharmacophore

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive bioisostere for other aromatic systems, such as the benzene ring. The incorporation of an acetamido group (-NHC(O)CH₃) onto the thiophene core introduces a critical hydrogen bond donor and acceptor moiety, further enhancing the potential for high-affinity interactions with biological targets. This combination of a versatile aromatic core and a key pharmacophoric feature underpins the diverse therapeutic potential of acetamido thiophenes.

The synthetic tractability of the acetamido thiophene scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how strategic substitutions on both the thiophene ring and the acetamido group have led to the discovery of potent and selective modulators of key biological targets.

Therapeutic Applications of Acetamido Thiophenes

The inherent structural features of acetamido thiophenes have been leveraged to design inhibitors for a range of therapeutic targets. This section will detail their application in three major disease areas: cancer, neurodegenerative disorders, and inflammation.

Anticancer Activity: Targeting Key Signaling Pathways

Acetamido thiophene derivatives have demonstrated significant promise as anticancer agents by targeting crucial pathways involved in tumor growth, proliferation, and survival.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Acetamido thiophenes have been successfully developed as potent kinase inhibitors.

A notable example is the development of thiophene carboxamide derivatives as inhibitors of Janus kinase 2 (JAK2).[1] The JAK/STAT signaling pathway is frequently hyperactivated in myeloproliferative neoplasms and other cancers, driving cell proliferation and survival.[2][3][4][5][6] Inhibition of JAK2 by acetamido thiophene derivatives can effectively block this oncogenic signaling.

dot

Caption: JAK/STAT signaling pathway and inhibition by acetamido thiophenes.

Table 1: Kinase Inhibitory Activity of Selected Acetamido Thiophene Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 24 | JAK2 | < 10 | [1] |

| Compound 25 | JAK2 | < 10 | [1] |

| TG101348 | JAK2 | 3 | [7] |

| XL019 | JAK2 | 2 | [7] |

| CEP-701 | JAK2 | 1 | [7] |

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. The acetamido thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

dot

Caption: Inhibition of tubulin polymerization by acetamido thiophenes.

Neurodegenerative Disorders: Modulating Cholinergic Neurotransmission

The cholinergic system plays a vital role in cognitive functions, and its decline is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic target.[8][9][10][11][12]

Certain acetamido thiophene derivatives have been shown to be potent inhibitors of AChE. For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) exhibited a 60% inhibition of AChE, which was superior to the 40% inhibition by the standard drug donepezil under the same conditions.[8]

dot

Caption: Mechanism of acetylcholinesterase inhibition by acetamido thiophenes.

Anti-inflammatory Activity: Dual Inhibition of COX and LOX Pathways

Chronic inflammation is a key contributor to a multitude of diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, producing pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14][15][16][17]

Acetamido thiophene derivatives have been identified as dual inhibitors of both COX and LOX enzymes, offering a broad-spectrum anti-inflammatory effect. For example, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) is a selective COX-2 inhibitor with an IC50 of 5.45 μM and also inhibits 5-LOX with an IC50 of 4.33 μM.[2]

dot

Caption: Dual inhibition of COX and LOX pathways by acetamido thiophenes.

Table 2: Anti-inflammatory Activity of a Selected Acetamido Thiophene Derivative

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 5b | COX-2 | 5.45 | [2] |

| 5-LOX | 4.33 | [2] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of acetamido thiophene derivatives.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.[1][18][19][20][21]

-

Reagents and Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (acetamido thiophene derivative) dissolved in DMSO

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

Negative control (DMSO)

-

384-well, black, clear-bottom microplates

-

Temperature-controlled fluorescence plate reader

-

-

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare the reaction mixture in each well of the microplate on ice:

-

Add polymerization buffer.

-

Add the test compound at various concentrations (typically a serial dilution). Include positive and negative controls.

-

Add the fluorescent reporter dye.

-

Add GTP to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 10%.

-

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[22][23][24][25]

-

Reagents and Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compound (acetamido thiophene derivative)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Synthesis of Key Acetamido Thiophene Derivatives

The synthesis of acetamido thiophenes often involves the acylation of an aminothiophene precursor. Below is a general synthetic scheme for the preparation of N-(thiophen-2-yl)acetamide derivatives.

General Synthesis of N-(thiophen-2-yl)acetamide derivatives:

A common method involves the reaction of a 2-aminothiophene derivative with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.[26]

-

Example: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [26]

-

Activation of 2-(thiophen-2-yl)acetic acid: The carboxylic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Acylation: The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with 2-aminothiophene-3-carbonitrile in the presence of a base (e.g., triethylamine or pyridine) to yield the final product.

-

Conclusion and Future Directions

Acetamido thiophenes represent a highly promising class of compounds with diverse therapeutic potential. Their ability to potently and often selectively modulate key biological targets in cancer, neurodegenerative diseases, and inflammation underscores their importance in modern drug discovery. The synthetic accessibility of this scaffold allows for rapid generation of diverse chemical libraries and optimization of lead compounds.

Future research in this area should focus on several key aspects:

-

Expansion of the Target Space: Exploring the activity of acetamido thiophene libraries against a broader range of therapeutic targets.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design next-generation inhibitors with improved potency and selectivity.

-

Pharmacokinetic Optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical testing and ultimately into clinical trials.

The continued exploration of the chemical space around the acetamido thiophene core holds great promise for the development of novel and effective therapies for a wide range of human diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metrotechinstitute.org [metrotechinstitute.org]

- 9. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benthamopen.com [benthamopen.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of 2-(Acetamido)thiophene in Modern Drug Discovery: A Technical Guide

Foreword: Beyond a Simple Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular motifs consistently emerge as cornerstones of innovation. The 2-(acetamido)thiophene scaffold is one such rising star. More than just a heterocyclic building block, it represents a versatile platform for crafting next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide provides a deep dive into the multifaceted role of this compound in drug discovery, offering a blend of theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. We will journey from its fundamental chemical attributes to its application in cutting-edge therapeutic design, elucidating the "why" behind its growing prominence in the pharmaceutical landscape.

Part 1: The Molecular Architecture - Understanding the Core

The this compound unit is characterized by a five-membered thiophene ring N-acylated at the 2-position. This seemingly simple arrangement imparts a unique combination of electronic and steric properties that are highly advantageous in drug design.

Physicochemical Properties and Bioisosterism

The thiophene ring is a well-established bioisostere of the benzene ring.[1] This substitution can lead to significant improvements in a drug candidate's profile. The sulfur atom in the thiophene ring, with its lone pair of electrons, can engage in hydrogen bonding, potentially increasing polarity and aqueous solubility compared to its benzene counterpart.[2] This can be a critical advantage in overcoming the solubility challenges that often plague drug development.

The acetamido group (–NHC(O)CH₃) is a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The orientation of this group relative to the thiophene ring creates a defined vector for molecular recognition, a key aspect in designing potent and selective inhibitors.

| Property | General Observation and Implication |

| Lipophilicity (LogP) | Generally lower or similar to benzene analogs, which can improve aqueous solubility. |

| Hydrogen Bonding | The acetamido group provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, crucial for target binding. The thiophene sulfur can also act as a weak hydrogen bond acceptor. |

| Metabolic Stability | The thiophene ring can be susceptible to metabolic oxidation (S-oxidation or epoxidation) by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[3][4] However, strategic substitution on the thiophene ring can mitigate this metabolic liability. |

| Electronic Properties | The sulfur atom influences the electron distribution of the ring, making it electron-rich and affecting its interaction with target proteins. |

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is typically straightforward, often starting from commercially available 2-aminothiophene. A common and efficient method is the N-acylation of 2-aminothiophene with acetic anhydride or acetyl chloride.

Experimental Protocol: Synthesis of N-(thien-2-yl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophene (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. An alternative is the use of acetyl chloride in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(thien-2-yl)acetamide.

Caption: General synthesis pathway for N-(thien-2-yl)acetamide.

Part 2: The Role of this compound in Anticancer Drug Discovery

The this compound scaffold has emerged as a privileged structure in the design of anticancer agents, particularly as kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

Case Study: Inhibition of VEGFR-2 and AKT

Recent studies have demonstrated that novel fused thiophene derivatives incorporating the this compound motif exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[5] Both VEGFR-2 and AKT are key players in tumor angiogenesis, proliferation, and survival.

Mechanism of Action: Dual Inhibition of VEGFR-2 and AKT Signaling

The designed compounds act as dual inhibitors, simultaneously targeting two critical nodes in cancer cell signaling pathways.

-

VEGFR-2 Inhibition: By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

AKT Inhibition: The compounds also inhibit the activity of AKT, a central kinase in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. This inhibition leads to the induction of apoptosis (programmed cell death) and a halt in cell cycle progression.[5]

Caption: Mechanism of dual VEGFR-2 and AKT inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative this compound derivatives against various cancer cell lines.

| Compound | HepG2 (Liver Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | AKT-1 Inhibition IC₅₀ (µM) | Reference |

| 3b | 3.105 | 2.15 | 0.126 | 6.96 | [5] |

| 4c | 3.023 | 3.12 | 0.075 | 4.60 | [5] |

| Doxorubicin | >10 | >10 | - | - | [5] |

Lower IC₅₀ values indicate greater potency.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For the this compound series of anticancer agents, several key insights have been established:

-

The 2-acetamido group is essential for activity , likely forming critical hydrogen bonds within the kinase active site.

-

Substitution on the thiophene ring significantly impacts potency. For instance, in a series of JNK inhibitors, unsubstituted 4 and 5-positions on the thiophene ring were found to be optimal for activity.[6]

-

The nature of the substituent at the 5-position of the thiophene ring can be modulated to enhance cell permeability and selectivity. Aromatic rings at this position have been shown to be favorable for activity against Ebola virus entry.[7]

-

The linker between the thiophene core and other functionalities is critical. The length and flexibility of this linker can influence the compound's ability to adopt the optimal conformation for binding.

Part 3: Application in Neurodegenerative Disorders

The versatility of the this compound scaffold extends beyond oncology. It has also shown promise in the development of agents for neurodegenerative diseases like Alzheimer's.

Case Study: Acetylcholinesterase (AChE) Inhibition

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A series of novel thiophene derivatives, where the this compound core was a key structural feature, have been synthesized and evaluated as AChE inhibitors.[8]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, test compound solution (at various concentrations), and the AChE enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: Add the substrate (acetylthiocholine iodide) and DTNB to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data: AChE Inhibition

| Compound | AChE Inhibition (%) at 10⁻⁴ M | IC₅₀ (µM) | Reference |

| IIId | 60% | Not specified | [8] |

| Donepezil (Reference) | 40% | Not specified | [8] |

This data indicates that certain this compound derivatives can be more potent AChE inhibitors than the established drug, Donepezil, under the tested conditions.

Caption: Workflow for the in vitro AChE inhibition assay.

Part 4: Future Perspectives and Conclusion

The this compound scaffold is a testament to the power of strategic molecular design in drug discovery. Its unique combination of physicochemical properties, synthetic accessibility, and biological activity has positioned it as a valuable tool for medicinal chemists. The case studies presented here in oncology and neurodegenerative diseases are just a glimpse of its potential.

Future research will likely focus on:

-

Exploring new therapeutic areas: The scaffold's versatility suggests its potential applicability in other disease areas, such as inflammation, infectious diseases, and metabolic disorders.

-

Fine-tuning pharmacokinetic properties: Further modifications to the scaffold will aim to optimize ADME properties, leading to drug candidates with improved bioavailability and reduced off-target effects.

-

Development of more selective inhibitors: By leveraging computational modeling and advanced synthetic techniques, researchers can design next-generation this compound derivatives with enhanced selectivity for their intended targets, minimizing the risk of adverse effects.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Acetamido)thiophene

Introduction

In the landscape of pharmaceutical research and materials science, thiophene derivatives stand out as critical heterocyclic building blocks. Among them, 2-(Acetamido)thiophene, also known by its IUPAC name N-thiophen-2-ylacetamide, is a key intermediate in the synthesis of various biologically active compounds.[1][2] The precise structural elucidation of this molecule is a prerequisite for its application in drug development and chemical synthesis, ensuring purity, confirming identity, and understanding its chemical behavior.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize this compound. As a self-validating system, the convergence of data from ¹H NMR, ¹³C NMR, and IR spectroscopy offers an unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying principles and field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a five-membered thiophene ring N-acylated at the C2 position. This arrangement gives rise to distinct chemical environments for each proton and carbon atom, which are subsequently detected by NMR spectroscopy. The functional groups, namely the secondary amide and the aromatic thiophene ring, produce characteristic absorption bands in the IR spectrum.

Figure 1: Labeled chemical structure of this compound.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the three thiophene ring protons, the amide proton (N-H), and the methyl (CH₃) protons.

The chemical shift of these protons is highly dependent on the electron density around them. The electronegative nitrogen and sulfur atoms, along with the carbonyl group, significantly influence the resonance frequencies of adjacent protons. The thiophene ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm), the amide proton is often a broad singlet, and the acetyl methyl protons appear as a sharp singlet in the upfield region.

Quantitative ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~8.0 - 9.5 | Broad Singlet | - | 1H |

| Thiophene H -5 | ~6.9 - 7.2 | Doublet of Doublets | J₅₄ ≈ 5.0, J₅₃ ≈ 1.2 | 1H |

| Thiophene H -3 | ~6.8 - 7.0 | Doublet of Doublets | J₃₄ ≈ 3.5, J₃₅ ≈ 1.2 | 1H |

| Thiophene H -4 | ~6.7 - 6.9 | Doublet of Doublets | J₄₅ ≈ 5.0, J₄₃ ≈ 3.5 | 1H |

| CH ₃ | ~2.1 | Singlet | - | 3H |

| Note: The exact chemical shifts can vary based on the solvent and concentration used. The values presented are typical ranges observed for similar structures.[3][4] |

Experimental Protocol: ¹H NMR Data Acquisition

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with amide protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it reduces the rate of proton exchange, resulting in a sharper N-H signal.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. Lock the spectrometer onto the deuterium signal of the solvent.[5]

-

Acquisition Parameters:

-

Pulse Sequence: Utilize a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full proton relaxation between pulses.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase-correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using tetramethylsilane (TMS) as an internal standard at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra typically require more scans than ¹H NMR. Standard ¹³C NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single sharp line.[6]

For this compound, six distinct carbon signals are expected: three for the thiophene ring, one for the carbonyl group (C=O), one for the methyl group (CH₃), and one for the thiophene carbon attached to the nitrogen. The chemical shifts are highly indicative of the carbon type; for example, carbonyl carbons are significantly downfield (δ > 160 ppm) due to the strong deshielding effect of the oxygen atom.[7][8]

Quantitative ¹³C NMR Data

The following data were obtained in CDCl₃.[9]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O | 166.72 |

| C 2-Thiophene | 138.96 |

| C 4-Thiophene | 123.87 |

| C 5-Thiophene | 118.04 |

| C 3-Thiophene | 111.94 |

| C H₃ | 23.24 |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Spectrometer Setup: The instrument is set up as described for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: Set a wide spectral width, typically 0-220 ppm, to encompass all possible carbon signals.[10]

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons like the carbonyl carbon, which have longer relaxation times.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR. The chemical shift is calibrated using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations such as stretching and bending.[11] It is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bond, the C=O (amide I) bond, the N-H bend (amide II), and vibrations of the thiophene ring.

The key diagnostic peaks are:

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹.

-

Amide I (C=O Stretch): A very strong, sharp absorption between 1650-1680 cm⁻¹. Its position can indicate the presence of hydrogen bonding.

-

Amide II (N-H Bend): A strong band near 1550 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-S Stretch: This vibration for thiophene is often weak and appears in the fingerprint region (around 700 cm⁻¹).[12]

Key IR Absorption Data

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | ~3300 - 3250 | Medium |

| C-H Stretch | Thiophene Ring | ~3100 - 3000 | Medium |

| C-H Stretch | Methyl Group | ~2950 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Strong |

| C=C Stretch | Thiophene Ring | ~1520, 1420 | Medium |

| C-H Out-of-Plane Bend | Thiophene Ring | ~700 | Strong |

| Note: These are typical values. The spectrum for this compound can be found on spectral databases.[9][13] |

Experimental Protocol: IR Data Acquisition (KBr Disc Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure the mixture is homogenous and has a fine, powder-like consistency.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to produce the final spectrum.

-

Integrated Spectroscopic Analysis: A Self-Validating Approach

While each spectroscopic technique provides valuable information, their combined power lies in cross-validation. The ¹H NMR confirms the number and connectivity of protons, the ¹³C NMR maps the carbon framework, and the IR spectroscopy identifies the key functional groups.

For this compound:

-

IR confirms the presence of an amide group (N-H and C=O stretches).

-

¹H NMR shows signals for the methyl and amide protons, confirming the acetamido fragment. It also shows three distinct protons in the aromatic region, consistent with a 2-substituted thiophene ring.

-

¹³C NMR confirms the presence of six unique carbons, including a downfield carbonyl carbon, an aliphatic methyl carbon, and four carbons in the aromatic region, consistent with the thiophene ring.

This integrated approach, where each piece of data corroborates the others, provides an unequivocal and trustworthy structural confirmation, which is the cornerstone of scientific integrity in chemical research.

Figure 3: Integrated approach for structural elucidation.

References

- 1. This compound | C6H7NOS | CID 83087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound(13053-81-1) IR Spectrum [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

Navigating the Physicochemical Landscape of N-2-Thienylacetamide: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of N-2-Thienylacetamide.

This technical guide provides an in-depth exploration of the solubility and stability of N-2-thienylacetamide, a heterocyclic amide of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing these critical parameters, alongside actionable protocols for their empirical determination.

Introduction: The Chemical Identity of N-2-Thienylacetamide

N-2-Thienylacetamide is a molecule combining the aromatic, electron-rich thiophene ring with an acetamide functional group. This unique juxtaposition of a heterocyclic aromatic system and a polar amide linkage dictates its physicochemical behavior, influencing its interactions with solvents and its susceptibility to degradation.

Chemical Structure:

Key Molecular Features:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It contributes to the molecule's nonpolar character and potential for π-π stacking interactions.

-

Amide Group (-NH-C=O): A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This group is a primary driver of interactions with polar solvents.

-

Methyl Group (-CH3): A small, nonpolar aliphatic group.

Understanding the interplay of these features is paramount to predicting and interpreting the solubility and stability profiles of N-2-thienylacetamide.

Solubility Profile: A Balance of Polarity